6-Chloro-5-(2-hydroxyethyl)indolin-2-one
Overview
Description
6-Chloro-5-(2-hydroxyethyl)indolin-2-one is a chemical compound with the molecular formula C10H10ClNO2. It is a derivative of indolin-2-one, featuring a chloro substituent at the 6th position and a hydroxyethyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-(2-hydroxyethyl)indolin-2-one typically involves the reaction of 6-chloroindolin-2-one with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyethyl group is introduced at the 5th position of the indolin-2-one ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro substituent at the 6th position can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indolin-2-one derivatives.
Scientific Research Applications
6-Chloro-5-(2-hydroxyethyl)indolin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(2-hydroxyethyl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyethyl group may enhance its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
6-Chloroindolin-2-one: Lacks the hydroxyethyl group, making it less hydrophilic.
5-(2-hydroxyethyl)indolin-2-one: Lacks the chloro substituent, affecting its reactivity and biological activity.
6-Chloro-5-(2-chloroethyl)indolin-2-one: Contains a chloroethyl group instead of a hydroxyethyl group, altering its chemical properties.
Uniqueness: 6-Chloro-5-(2-hydroxyethyl)indolin-2-one is unique due to the presence of both chloro and hydroxyethyl substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .
Properties
IUPAC Name |
6-chloro-5-(2-hydroxyethyl)-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-5-9-7(4-10(14)12-9)3-6(8)1-2-13/h3,5,13H,1-2,4H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHXUEKZKMZDGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801207479 | |
Record name | 6-Chloro-1,3-dihydro-5-(2-hydroxyethyl)-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801207479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510703-85-2 | |
Record name | 6-Chloro-1,3-dihydro-5-(2-hydroxyethyl)-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510703-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1,3-dihydro-5-(2-hydroxyethyl)-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801207479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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